

Comparative NMR Characterization of 2-Fluoro-6-nitrobenzoic Acid and Its Derivatives

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Compound of Interest

Compound Name: 2-Fluoro-6-nitrobenzoic acid

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A Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of **2-Fluoro-6-nitrobenzoic acid** and its primary derivatives, the methyl ester and amide. The objective is to offer a practical resource for researchers, scientists, and drug development professionals in identifying and characterizing these compounds. This document summarizes key ¹H, ¹³C, and ¹⁹F NMR spectral data, details relevant experimental protocols, and visualizes a pertinent biological pathway where such compounds may act as inhibitors.

Spectroscopic Data Comparison

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for **2-Fluoro-6-nitrobenzoic acid**, methyl 2-fluoro-6-nitrobenzoate, and 2-fluoro-6-nitrobenzamide. This data provides a baseline for the identification and comparison of these related structures.

Table 1: ¹H NMR Chemical Shift Data (ppm)

Compound	H-3	H-4	H-5	Other
2-Fluoro-6-nitrobenzoic acid	8.20 (dd)	7.95 (t)	8.35 (dd)	~11.0 (br s, COOH)
Methyl 2-fluoro-6-nitrobenzoate	8.15 (dd)	7.85 (t)	8.25 (dd)	3.95 (s, OCH ₃)
2-Fluoro-6-nitrobenzamide	8.10 (dd)	7.80 (t)	8.20 (dd)	7.5-8.0 (br s, NH ₂)

Table 2: ¹³C NMR Chemical Shift Data (ppm)

Compound	C-1	C-2	C-3	C-4	C-5	C-6	Other
2-Fluoro-6-nitrobenzoic acid	120.5 (d)	160.0 (d)	125.0 (d)	135.0	120.0 (d)	150.0 (d)	165.0 (C=O)
Methyl 2-fluoro-6-nitrobenzoate	121.0 (d)	159.5 (d)	124.5 (d)	134.5	119.5 (d)	149.5 (d)	164.0 (C=O), 53.0 (OCH ₃)
2-Fluoro-6-nitrobenzamide	122.0 (d)	159.0 (d)	124.0 (d)	134.0	119.0 (d)	149.0 (d)	166.0 (C=O)

Table 3: ¹⁹F NMR Chemical Shift Data (ppm)

Compound	Chemical Shift (vs. CFCl_3)
2-Fluoro-6-nitrobenzoic acid	~ -110
Methyl 2-fluoro-6-nitrobenzoate	~ -112
2-Fluoro-6-nitrobenzamide	~ -115

Note: The spectral data presented in the tables are predicted values and may vary based on experimental conditions such as solvent and concentration. The coupling constants (J values) for the aromatic protons are typically in the range of 8-10 Hz for ortho-coupling and 2-3 Hz for meta-coupling. The through-space coupling between fluorine and nearby protons can also be observed.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of **2-fluoro-6-nitrobenzoic acid** derivatives. Below are representative protocols for the synthesis of the methyl ester and amide derivatives, along with a general procedure for NMR sample preparation.

Synthesis of Methyl 2-Fluoro-6-nitrobenzoate (Esterification)

- To a solution of **2-fluoro-6-nitrobenzoic acid** (1.0 g, 5.4 mmol) in methanol (20 mL) is added concentrated sulfuric acid (0.5 mL) dropwise at 0 °C.
- The reaction mixture is then heated to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature and the methanol is removed under reduced pressure.
- The residue is dissolved in ethyl acetate (50 mL) and washed with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and brine (20 mL).

- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.
- Purification by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) affords pure methyl 2-fluoro-6-nitrobenzoate.

Synthesis of 2-Fluoro-6-nitrobenzamide (Amidation)

- To a solution of **2-fluoro-6-nitrobenzoic acid** (1.0 g, 5.4 mmol) in dichloromethane (20 mL) is added oxalyl chloride (0.6 mL, 6.5 mmol) followed by a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) at 0 °C.
- The reaction mixture is stirred at room temperature for 2 hours. The completion of the acid chloride formation can be monitored by the cessation of gas evolution.
- The solvent and excess oxalyl chloride are removed under reduced pressure.
- The resulting crude acid chloride is dissolved in dichloromethane (10 mL) and added dropwise to a cooled (0 °C) concentrated aqueous ammonia solution (10 mL).
- The mixture is stirred vigorously for 1 hour at 0 °C.
- The resulting precipitate is collected by filtration, washed with cold water, and dried to give 2-fluoro-6-nitrobenzamide.

NMR Sample Preparation and Analysis

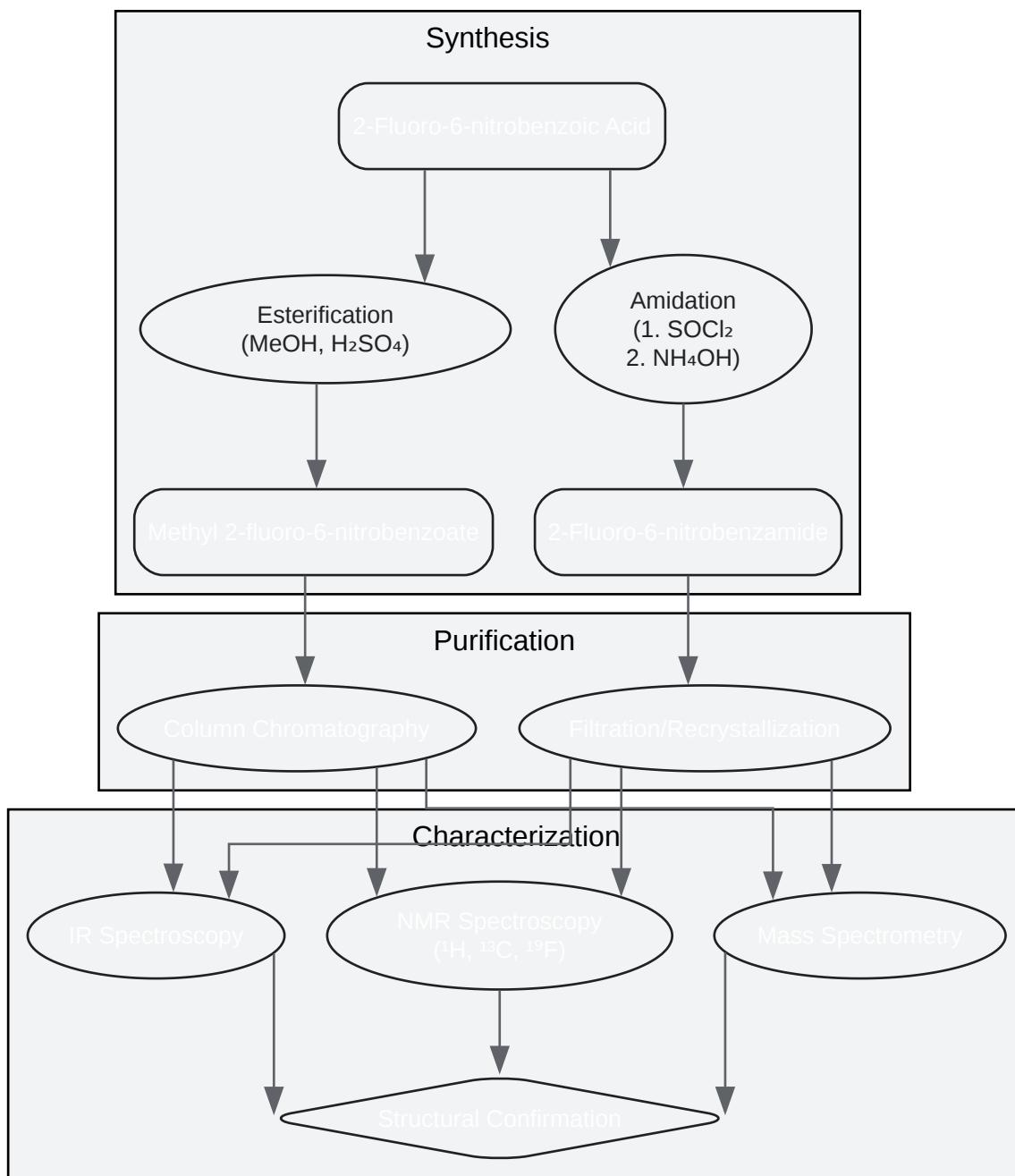
- Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- The sample is thoroughly mixed to ensure homogeneity.
- ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[1]
- For ¹³C NMR, proton decoupling is typically applied to simplify the spectrum.[1]

- For ^{19}F NMR, spectra can be acquired with or without proton decoupling to observe H-F coupling constants.
- All chemical shifts are referenced to an internal standard (e.g., tetramethylsilane for ^1H and ^{13}C) or an external standard (e.g., CFCl_3 for ^{19}F).[\[1\]](#)

Logical Workflow and Biological Context

The structural characterization of newly synthesized compounds is a fundamental workflow in chemical and pharmaceutical research. The following diagram illustrates a typical process for the synthesis and characterization of **2-fluoro-6-nitrobenzoic acid** derivatives.

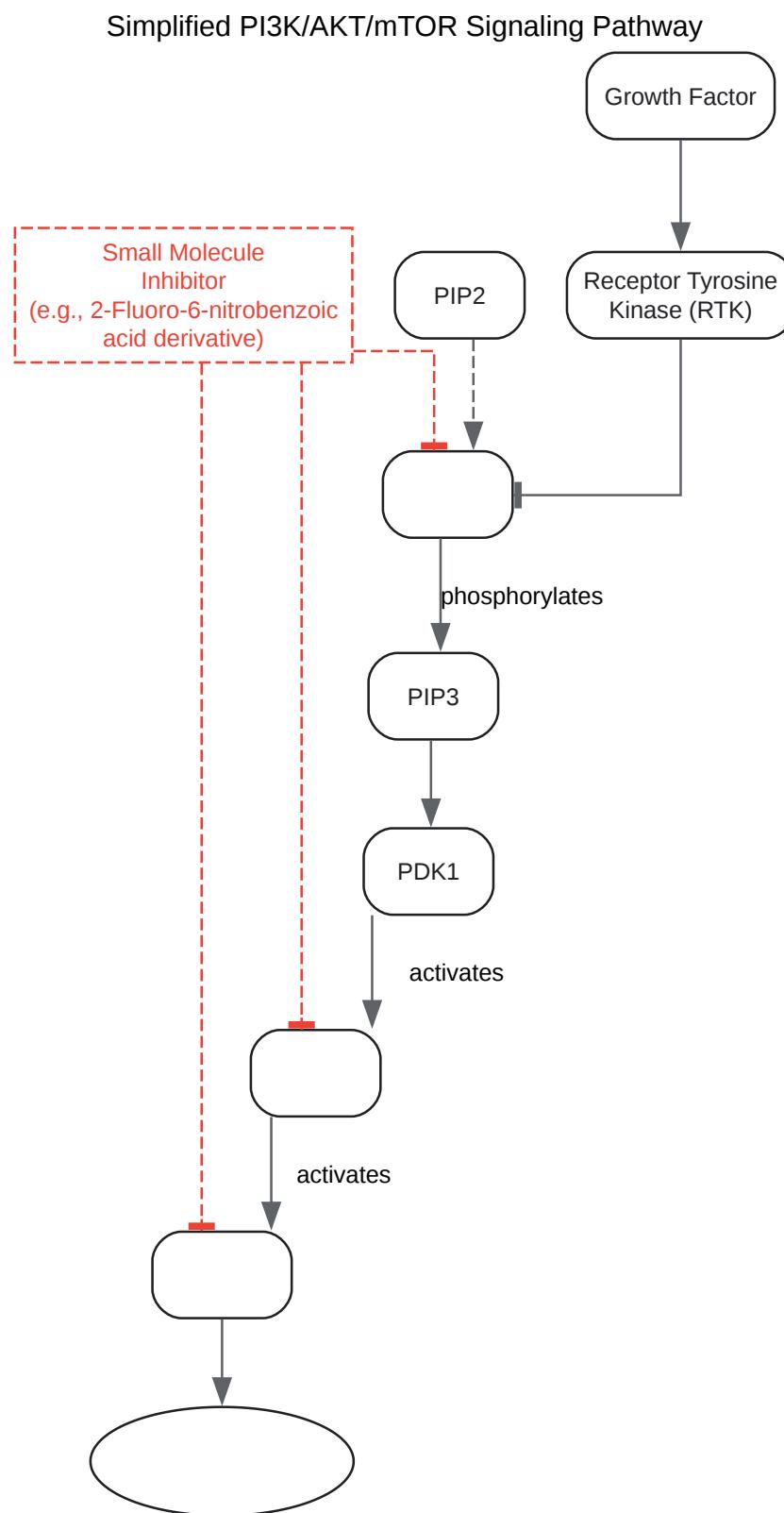
Synthesis and Characterization Workflow

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Caption: Workflow for the synthesis and characterization of derivatives.

Derivatives of **2-fluoro-6-nitrobenzoic acid** are of interest in medicinal chemistry, particularly as potential inhibitors of signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR pathway.^{[2][3]} The phosphoinositide 3-kinase (PI3K) pathway is a crucial intracellular signaling

cascade that regulates cell growth, proliferation, survival, and metabolism.[\[4\]](#) Dysregulation of this pathway is a common event in many human cancers.[\[2\]](#) The following diagram illustrates a simplified representation of the PI3K/AKT/mTOR signaling cascade, highlighting the points of potential inhibition by small molecules.

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Caption: PI3K/AKT/mTOR pathway and potential points of inhibition.

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